1-Amino-4-benzamidoanthraquinone
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Overview
Description
N-(4-amino-9,10-dioxo-1-anthracenyl)benzamide is an anthraquinone.
Scientific Research Applications
Dyeing Properties and Metal Complexes
1-Amino-4-benzamidoanthraquinone, as an anthraquinone derivative, has been explored in the synthesis and characterization of metal complexes. These complexes exhibit dye characteristics and have been used for dyeing cotton and wool fibers, yielding deeper colors and demonstrating good quality in fastnesses like washing, perspiration, and light (Yıldız, Cetinkol, & Serindaǧ, 2010).
Cytotoxic Activity
The compound has been used in the synthesis of various derivatives exhibiting cytotoxic activity. For instance, derivatives bearing cationic side chains prepared from aminoanthraquinones showed significant cytotoxicity against in vivo subcutaneous colon 38 tumors in mice. The study emphasizes the potential of these derivatives in cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Photoinitiation under LEDs
This compound derivatives have been studied for their photoinitiation mechanism and ability as cationic photoinitiators of polymerization under light-emitting diodes (LEDs). This research is significant for applications in various fields requiring photoinitiation, such as coatings, adhesives, and printing inks (Zhang et al., 2019).
Interaction with DNA
Studies on the interaction of substituted anthraquinones with DNA have revealed their potential in binding and affecting DNA structure. This interaction is vital in understanding the molecular mechanisms of drugs based on anthraquinone structures and their potential applications in cancer treatment (Islam, Neidle, Gandecha, Partridge, Patterson, & Brown, 1985).
Antibacterial Screening
New heterocyclic derivatives of 1-aminoanthraquinone have been synthesized and evaluated for antibacterial activity. These compounds, bearing 2-aminobenzothiazole moieties, have shown promising results against various Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibacterial agents (Khan, Essa, & Al-Majidi, 2016).
Properties
CAS No. |
81-46-9 |
---|---|
Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H14N2O3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,22H2,(H,23,26) |
InChI Key |
PXNNPGGYHAWDJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
81-46-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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